Dimethyldisulfoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyldisulfoxide is a useful research compound. Its molecular formula is C2H6O2S2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

DMSO has been extensively studied for its therapeutic properties. It is known for its anti-inflammatory , analgesic , and antimicrobial effects, making it useful in treating various medical conditions.

1.1. Therapeutic Uses

- Pain Relief : DMSO has been shown to provide relief from pain associated with conditions such as arthritis and muscle injuries. Clinical studies demonstrate significant analgesic effects when applied topically or administered systemically .

- Anti-inflammatory Properties : It is effective in reducing inflammation in conditions like tendonitis and skin disorders .

- Wound Healing : DMSO promotes tissue repair and has been utilized in treating skin abrasions and ulcers .

1.2. Topical Applications

DMSO's ability to enhance the permeability of other drugs makes it a valuable carrier for topical medications. For example, PENNSAID®, which combines diclofenac with DMSO, is FDA-approved for treating osteoarthritis pain .

Cryopreservation

DMSO is widely used in cryobiology for the preservation of biological samples, including cells, tissues, and embryos. Its role as a cryoprotectant helps prevent ice crystal formation during freezing processes.

2.1. Mechanism

DMSO functions by permeating the cell membrane and reducing the freezing point of intracellular fluids, thereby minimizing cellular damage during cryopreservation .

2.2. Case Studies

- In studies involving human oocytes and embryos, DMSO has been shown to improve survival rates post-thawing when used in combination with other cryoprotectants like ethylene glycol .

| Cryopreservation Method | Concentration Used | Outcome |

|---|---|---|

| Slow cooling | 10% DMSO | Reduced cellular damage observed |

| Vitrification | 15% DMSO + 15% ethylene glycol | Enhanced survival rates post-thawing |

Cell Biology Research

DMSO is frequently employed in cell biology for its ability to induce differentiation and affect cellular processes.

3.1. Induction of Differentiation

Research has demonstrated that low concentrations of DMSO can induce differentiation in stem cells into various cell types, including neurons and cardiomyocytes .

3.2. Impact on Gene Expression

Recent studies reveal that DMSO alters gene expression profiles significantly, affecting over 2000 genes involved in various biological processes .

| Cell Type | Concentration of DMSO | Effect Observed |

|---|---|---|

| Stem Cells | 0.1% | Induction of neuronal differentiation |

| Cardiac Microtissues | 0.1% | Altered gene expression related to cardiac function |

Antimicrobial Activity

DMSO exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

4.1. Fungal Inhibition

Studies have shown that DMSO inhibits the germination of fungal spores such as Candida albicans at specific concentrations, demonstrating its potential as an antifungal agent .

4.2. Antibacterial Properties

DMSO has also been reported to enhance the efficacy of certain antibiotics when used in combination therapies against resistant bacterial strains .

化学反応の分析

Nucleophilic Substitution Reactions

DMSO serves as a polar aprotic solvent in SN2 reactions, particularly in Finkelstein reactions where alkyl halides exchange halides via iodide ions . Its high dielectric constant (ε = 47) facilitates ion dissociation, enhancing reaction rates. For example:

RX+NaIDMSORI+NaX

Key data :

-

Reaction efficiency increases by 10–50× compared to acetone or ethanol .

-

DMSO stabilizes transition states through solvation of cations .

Swern Oxidation

DMSO acts as a mild oxidant in the presence of oxalyl chloride to convert alcohols to aldehydes/ketones :

RCH OHDMSO COCl RCHO

Mechanism :

-

DMSO reacts with oxalyl chloride to form a chlorosulfonium ion.

-

Alcohol deprotonation generates an alkoxysulfonium intermediate.

Performance :

Radical Oxidation Pathways

DMSO reacts with hydroxyl radicals (- OH) to form methanesulfinic acid (MSIA) and sulfate aerosols under atmospheric conditions :

CH SO+ OH→CH S O OH→CH SO H

Kinetic data :

| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| DMSO + Cl | (2.05±0.35)×10−11 |

| DMSO + Br | (1.1±0.3)×10−14 |

Aerosol yields from DMSO oxidation reach 14–47% sulfur content, primarily as sulfate and methanesulfonic acid .

Deprotonation to Dimsyl Sodium

DMSO reacts with strong bases (e.g., NaH) to form dimsyl sodium , a potent nucleophile and base :

CH SO+NaH→ CH S O Na +H

Applications :

Acidity :

Halogenation

DMSO reacts violently with acyl chlorides (e.g., acetyl chloride) to form sulfonium intermediates :

CH SO+CH COCl→ CH S O COCH +Cl

Hazard note : Reactions with oxalyl chloride or cyanuric chloride are explosive .

Oxidative Cyclization

DMSO mediates 5-exo-dig cyclization of propargyl-substituted ynamides to form pyrrolidones :

Propargyl ynamideDMSO NISPyrrolidone

Yield : 70–85% under mild conditions (25°C, 1 h) .

Environmental and Atmospheric Reactivity

DMSO oxidizes in the atmosphere via - OH and NO₃ radicals, contributing to secondary aerosol formation :

Major products :

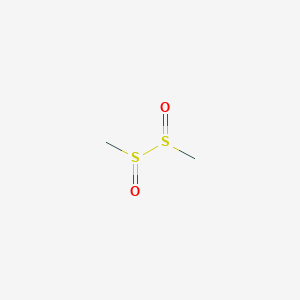

特性

分子式 |

C2H6O2S2 |

|---|---|

分子量 |

126.2 g/mol |

IUPAC名 |

methylsulfinylsulfinylmethane |

InChI |

InChI=1S/C2H6O2S2/c1-5(3)6(2)4/h1-2H3 |

InChIキー |

CRUCMBRORARQSI-UHFFFAOYSA-N |

正規SMILES |

CS(=O)S(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。